molecular formula C12H11N3O B080952 4-Amino-n-pyridin-3-ylbenzamide CAS No. 13160-59-3

4-Amino-n-pyridin-3-ylbenzamide

Cat. No.: B080952
CAS No.: 13160-59-3
M. Wt: 213.23 g/mol
InChI Key: WCXIIJKFSVCDPK-UHFFFAOYSA-N
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Description

4-Amino-n-pyridin-3-ylbenzamide is a chemical compound with the molecular formula C12H11N3O. It is characterized by the presence of an amino group attached to a pyridine ring, which is further connected to a benzamide moiety. This compound is known for its stability at room temperature and its solubility in organic solvents such as methanol, chloroform, and dichloromethane .

Scientific Research Applications

4-Amino-n-pyridin-3-ylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Safety and Hazards

The safety data sheet for a similar compound, 4-Aminobenzamide, indicates that it may form combustible dust concentrations in air, cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions for research on 4-Amino-n-pyridin-3-ylbenzamide could include further exploration of its synthesis, chemical reactions, and potential applications. For example, related compounds have been studied for their anti-tubercular activity .

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .

Biochemical Pathways

It’s known that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting they may influence pathways related to this bacterium.

Pharmacokinetics

The compound is a solid at room temperature , which could impact its bioavailability

Result of Action

Similar compounds have shown significant anti-tubercular activity , suggesting that 4-Amino-n-pyridin-3-ylbenzamide may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-n-pyridin-3-ylbenzamide typically involves the following steps:

    Nitration of Pyridine: Pyridine is nitrated to form 3-nitropyridine.

    Reduction: The nitro group in 3-nitropyridine is reduced to form 3-aminopyridine.

    Amidation: 3-aminopyridine is then reacted with benzoyl chloride to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming N-oxides.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Various reduced forms of the compound.

    Substitution: Substituted benzamides or pyridines.

Comparison with Similar Compounds

    4-Amino-n-pyridin-2-ylbenzamide: Similar structure but with the amino group at a different position on the pyridine ring.

    4-Amino-n-pyridin-4-ylbenzamide: Another isomer with the amino group at the 4-position of the pyridine ring.

    4-Amino-n-pyridin-3-ylbenzoic acid: A derivative where the amide group is replaced by a carboxylic acid group.

Uniqueness: 4-Amino-n-pyridin-3-ylbenzamide is unique due to its specific positioning of functional groups, which can result in distinct chemical reactivity and biological activity compared to its isomers and derivatives.

Properties

IUPAC Name

4-amino-N-pyridin-3-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c13-10-5-3-9(4-6-10)12(16)15-11-2-1-7-14-8-11/h1-8H,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXIIJKFSVCDPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80276903
Record name 4-amino-n-pyridin-3-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13160-59-3
Record name 4-amino-n-pyridin-3-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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